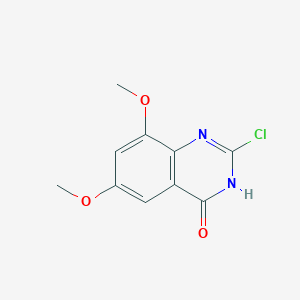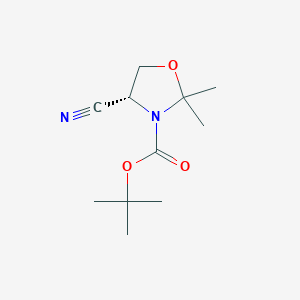
(R)-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound that belongs to the class of oxazolidines. These compounds are known for their applications in various fields, including organic synthesis and medicinal chemistry. The presence of a cyano group and a tert-butyl ester makes this compound particularly interesting for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the stereochemical integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxazolidinones: Formed through oxidation.
Primary Amines: Formed through reduction of the cyano group.
Various Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate can be used as a chiral building block for the synthesis of more complex molecules.
Biology
The compound may be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active compounds.
Medicine
Industry
In the chemical industry, this compound can be used in the production of fine chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate largely depends on its application. In asymmetric catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate: The enantiomer of the compound .
tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate: The racemic mixture.
tert-Butyl 4-cyano-2,2-dimethylthiazolidine-3-carboxylate: A similar compound with a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
The ®-enantiomer of tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific stereochemistry, which can impart different reactivity and selectivity in chemical reactions compared to its (S)-enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-cyano-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,7H2,1-5H3/t8-/m1/s1 |
Clave InChI |
RSADQNILVJUXIE-MRVPVSSYSA-N |
SMILES isomérico |
CC1(N([C@@H](CO1)C#N)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(CO1)C#N)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


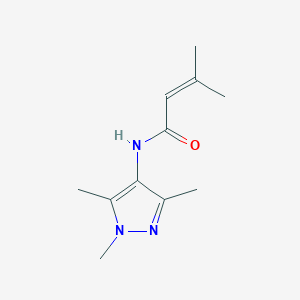


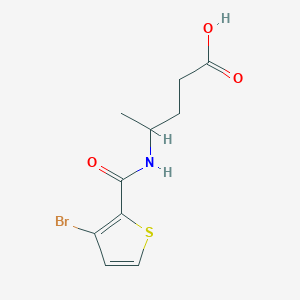
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
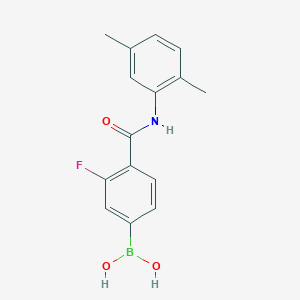

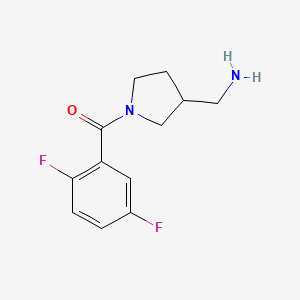

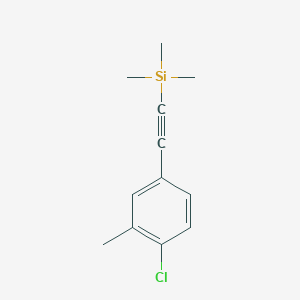
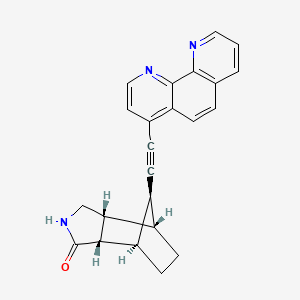
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
